

9-Oxooctadecanedioic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 9-Oxooctadecanedioic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxooctadecanedioic acid is a naturally occurring oxidized fatty acid that has garnered significant attention in biomedical research. As a derivative of linoleic acid, an essential omega-6 fatty acid, it plays a role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and analytical methodologies related to **9-oxooctadecanedioic acid** and its isomers. This document is intended to serve as a valuable resource for researchers investigating its therapeutic potential.

Chemical and Physical Properties

9-Oxooctadecanedioic acid is a long-chain fatty acid characterized by a ketone group at the ninth carbon position.^{[1][2]} The properties of this compound can vary slightly depending on the stereochemistry of its double bonds. The most commonly studied isomers are (10E,12Z)-9-oxooctadeca-10,12-dienoic acid and (10E,12E)-9-oxooctadeca-10,12-dienoic acid.

Table 1: General Chemical Properties of **9-Oxooctadecanedioic Acid**

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₀ O ₃	[3]
Molecular Weight	294.4 g/mol	[3]
IUPAC Name	(10E,12Z)-9-oxooctadeca-10,12-dienoic acid	[3]
CAS Number	54232-59-6 ((10E,12Z) isomer)	[3]
	54232-58-5 ((10E,12E) isomer)	[4]
Synonyms	9-OxoODE, 9-KODE, 9-keto-10E,12Z-octadecadienoic acid	[3]

Table 2: Physicochemical Properties of **9-Oxooctadecanedioic Acid** Isomers

Property	(10E,12E)-9-oxooctadecadienoic acid	Source
Purity	≥90%	[4]
Formulation	A 5 mg/ml solution in ethanol	[4]
Solubility	DMF: 16 mg/ml, DMSO: 16 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[4]
λ _{max}	276 nm	[4]
Storage	-20°C	[4]
Stability	≥ 2 years	[4]

Spectral Data

Mass spectrometry is a key analytical technique for the identification and quantification of **9-oxooctadecanedioic acid**.

Table 3: Mass Spectrometry Data for (10E,12Z)-9-Oxo-octadecanedioic Acid

Parameter	Value
Spectrum Type	MS2
Precursor Type	[M+H] ⁺
Precursor m/z	295.2268
Major Fragment Ions (m/z)	277.2, 294.2, 171.1

Source: PubChem CID 9839084[3]

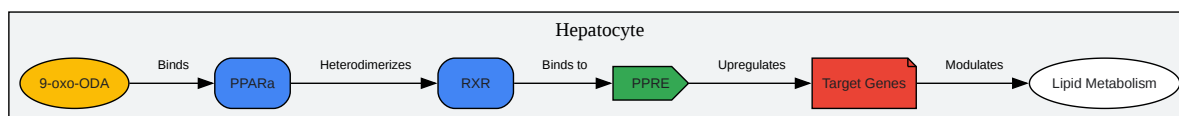
Biological Activity and Signaling Pathways

9-Oxo-octadecanedioic acid isomers are recognized as important signaling molecules, particularly in the regulation of lipid metabolism and cellular proliferation.

Peroxisome Proliferator-Activated Receptor α (PPAR α) Agonism

One of the most well-documented activities of **9-oxo-octadecanedioic acid** is its role as a potent agonist of Peroxisome Proliferator-Activated Receptor α (PPAR α). [4][5] PPAR α is a nuclear receptor that functions as a key regulator of lipid metabolism. [6][7]

Activation of PPAR α by 9-oxo-ODA, particularly the (10E,12E) isomer found in tomatoes, leads to the increased expression of genes involved in fatty acid oxidation. [4][5][8] This, in turn, can lead to a decrease in triglyceride accumulation in hepatocytes. [4][5][8] This mechanism suggests a potential therapeutic application for 9-oxo-ODA in metabolic disorders such as dyslipidemia. [8]



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Activation of the PPAR α signaling pathway by 9-Oxo-ODA.

Anti-inflammatory and Apoptotic Effects

Beyond its metabolic roles, **9-oxooctadecanedioic acid** and related oxidized fatty acids have demonstrated anti-inflammatory and pro-apoptotic activities.[6][9] For instance, the (10E,12E) isomer isolated from eggplant calyx has been shown to induce apoptosis in human ovarian cancer cells.[10] This process involves the mitochondrial regulation pathway, characterized by the dissipation of mitochondrial membrane potential and the release of cytochrome c.[10]

Other related oxo-octadecenoic acids have been found to suppress the production of inflammatory mediators such as nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS).[9]

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of **9-oxooctadecanedioic acid**. The following are generalized protocols for its extraction, analysis, and the assessment of its biological activity.

Extraction and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of fatty acid isomers.[11][12]

1. Lipid Extraction (Bligh-Dyer Method):

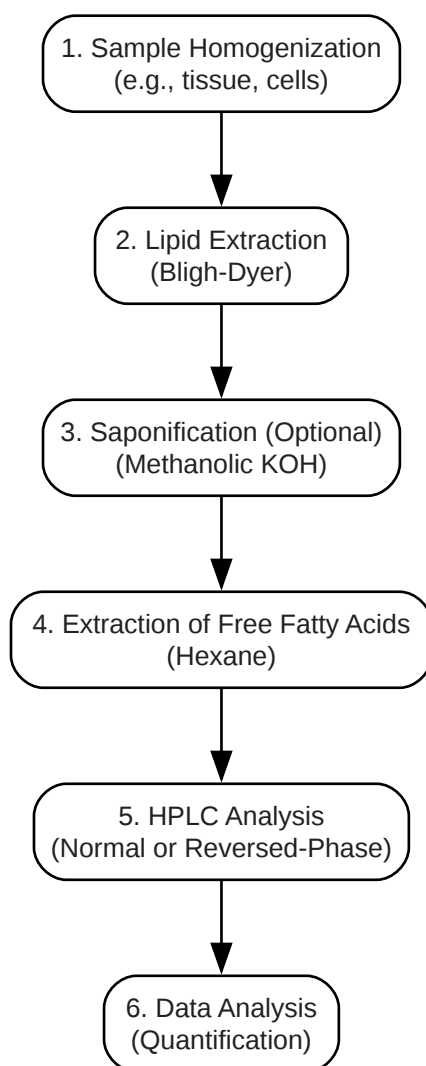
- Homogenize the tissue sample (e.g., plant tissue, cells) in a chloroform/methanol mixture (1:2, v/v).[13]
- Add chloroform and water, then centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.[13]

2. Saponification (Optional, for total fatty acid analysis):

- To the dried lipid extract, add a solution of methanolic potassium hydroxide.
- Heat the mixture to release the free fatty acids from their esterified forms.[\[14\]](#)
- Acidify the solution and extract the free fatty acids with a non-polar solvent like hexane.[\[14\]](#)

3. HPLC Analysis:

- Normal-Phase HPLC (for isomer separation):
 - Column: Silica-based column (e.g., Absolute SiO₂, 250 mm x 4.6 mm, 5 μm).[\[11\]](#)[\[12\]](#)
 - Mobile Phase: A non-polar mixture such as n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[\[11\]](#)[\[12\]](#)
 - Detection: UV detector set at a wavelength appropriate for the conjugated diene system (e.g., 234 nm for related hydroxy-octadecadienoic acids, 276 nm for 9-oxo-ODA).[\[4\]](#)[\[11\]](#)
- Reversed-Phase HPLC (for general quantification):
 - Column: C18 column.
 - Mobile Phase: A polar mixture such as acetonitrile and water with a modifier like formic acid.
 - Detection: UV or Mass Spectrometry (LC-MS).



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General workflow for the extraction and analysis of 9-Oxo-ODA by HPLC.

PPAR α Reporter Assay

This assay is used to determine the ability of **9-oxooctadecanedioic acid** to activate the PPAR α receptor.

1. Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293T) in appropriate media.
- Co-transfect the cells with a PPAR α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

2. Treatment:

- Treat the transfected cells with varying concentrations of **9-oxooctadecanedioic acid** or a vehicle control for a specified period (e.g., 24 hours).

3. Luciferase Assay:

- Lyse the cells and measure the luciferase activity using a luminometer.
- An increase in luciferase activity indicates the activation of PPAR α .

4. Data Analysis:

- Normalize the luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) to account for variations in transfection efficiency.
- Calculate the fold induction of PPAR α activity relative to the vehicle control.

Conclusion

9-Oxooctadecanedioic acid is a bioactive lipid with significant potential in the fields of metabolic regulation and oncology. Its ability to act as a potent PPAR α agonist highlights its therapeutic promise for conditions associated with dyslipidemia. Furthermore, its pro-apoptotic effects in cancer cells open avenues for its investigation as a potential anti-cancer agent. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted roles of this intriguing molecule. Continued research into the specific activities of its various isomers and their mechanisms of action will be crucial for the development of novel therapeutic strategies.

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